natural occurrence of trans-hept-3-enyl acetate in plant volatiles
natural occurrence of trans-hept-3-enyl acetate in plant volatiles
Executive Summary
trans-Hept-3-enyl acetate (also designated as (E)-hept-3-enyl acetate) is a highly specific, structurally defined unsaturated aliphatic ester[1]. Characterized by its vibrant green, fruity, waxy, and melon-like olfactory notes[2], it serves as a critical volatile organic compound (VOC) in chemical ecology, plant-insect interactions, and the flavor and fragrance industries[1][2]. This technical guide explores its natural occurrence, biosynthetic pathways, and the analytical methodologies required for its robust quantification.
Chemical Identity and Ecological Significance
trans-Hept-3-enyl acetate (CAS: 1576-77-8; FEMA: 3493; JECFA: 135)[3][4][5] is naturally emitted by various plant tissues and fruits. In the plant kingdom, it functions as a signaling molecule and an infochemical, contributing to the complex bouquet of herbivore-induced plant volatiles (HIPVs)[1].
Beyond its botanical origins, this compound exhibits cross-kingdom ecological utility. It acts as a potent semiochemical—specifically, a sex pheromone component—in several moth species within the Noctuidae and Crambidae families[1]. The (E)-configuration of the double bond at the 3-position is structurally critical; it dictates the molecule's spatial geometry, enabling high-affinity binding to species-specific olfactory receptor neurons[1].
Biosynthetic Pathways in Plant Matrices
Understanding the biosynthesis of trans-Hept-3-enyl acetate requires examining the enzymatic cascade of fatty acid metabolism[6]. While C6 and C9 "green leaf volatiles" (GLVs) are canonical products of the standard lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, C7 aliphatic compounds require specialized precursor routing.
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Oxygenation & Cleavage: Linolenic acid undergoes oxygenation via LOX. Alternative homolytic cleavage of lipid hydroperoxides or α-oxidation pathways yield the C7 intermediate, (E)-hept-3-enal[6].
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Reduction: Alcohol Dehydrogenase (ADH) reduces the highly reactive aldehyde into its corresponding alcohol, (E)-hept-3-enol[6].
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Esterification (The Rate-Limiting Step): Alcohol Acyltransferase (AAT) catalyzes the condensation of (E)-hept-3-enol with Acetyl-CoA[6]. The specific expression and substrate affinity of AAT dictate the final emission ratio of esters in the plant's volatile profile.
Caption: Biosynthetic pathway of trans-hept-3-enyl acetate via LOX, ADH, and AAT enzymes.
Analytical Methodology: A Self-Validating SPME-GC-MS Protocol
Detecting trace C7 esters in complex plant matrices requires rigorous pre-concentration. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard due to its solvent-free nature and prevention of thermal artifact formation[1][7].
Step-by-Step Workflow
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Matrix Preparation & Salting-Out: Weigh 2.0 g of flash-frozen, homogenized plant tissue into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution.
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Causality: The addition of NaCl decreases the solubility of the ester in the aqueous phase (the "salting-out" effect), thermodynamically driving the volatile trans-hept-3-enyl acetate into the headspace.
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Internal Standardization (Self-Validation): Spike the matrix with 10 µL of an internal standard (IS), such as nonyl acetate or a deuterated analog.
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Causality: The IS acts as a self-validating metric. If the IS recovery falls outside the 85-115% range, it immediately flags matrix suppression (e.g., competitive binding by abundant monoterpenes), invalidating the run and ensuring data trustworthiness.
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Equilibration & Extraction: Incubate at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
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Causality: This specific tri-phase fiber is chosen because Divinylbenzene (DVB) and Carboxen (CAR) effectively trap the highly volatile C7 carbon chain, while Polydimethylsiloxane (PDMS) captures the slightly polar acetate moiety.
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Desorption & Separation: Inject the fiber into the GC inlet at 250°C for 3 minutes (splitless). Utilize a polar capillary column (e.g., DB-WAX).
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Causality: A polar column is mandatory to achieve baseline resolution between the (E) and (Z) stereoisomers of heptenyl acetate, which co-elute on standard non-polar (e.g., HP-5) columns.
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Mass Spectrometry & Identification: Confirm identity using MS fragmentation patterns and Kovats Retention Indices (RI ≈ 1080 on non-polar, ~1388 on polar columns)[3].
Caption: Step-by-step HS-SPME-GC-MS analytical workflow for VOC quantification.
Quantitative Data and Occurrence Profiles
The following tables synthesize the physicochemical properties and documented natural occurrences of trans-hept-3-enyl acetate across biological systems.
Table 1: Physicochemical and Analytical Properties
| Property | Value |
| Chemical Name | (E)-Hept-3-enyl acetate |
| CAS Registry Number | 1576-77-8[3][] |
| FEMA / JECFA Number | 3493 / 135[3][4][5] |
| Molecular Formula / Weight | C9H16O2 / 156.22 g/mol [3][9] |
| Odor Profile | Green, fruity, waxy, melon, apple[2] |
| Boiling Point | 55.00 to 57.00 °C at 3.00 mm Hg[3] |
| Kovats Retention Index (RI) | ~1080 (Non-polar) / ~1388 (Polar)[3] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water[3] |
Table 2: Natural Occurrence and Ecological Function
| Source / Organism | Biological Role / Function | Detection Methodology |
| Hybrid Fruits (e.g., Kiwano) | Flavor volatile contributing to sweet, refreshing, and fruity aromatic profiles[10]. | GC-MS analysis of fruit volatile fractions[10]. |
| Plant Foliage / Tissues | Herbivore-induced plant volatile (HIPV) for defense signaling[1]. | HS-SPME coupled with GC-MS[1][7]. |
| Noctuidae & Crambidae Moths | Active semiochemical / sex pheromone mediating intersexual communication[1]. | Electroantennography (EAG) and behavioral assays[1]. |
References
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3-Heptenyl acetate, (3E)- | C9H16O2 | CID 5363206, PubChem, [Link]
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TRANS-3-HEPTENYL ACETATE | FEMA 3493, Flavor Extract Manufacturers Association (FEMA), [Link]
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Evaluation of certain food additives (JECFA No. 135), World Health Organization (WHO), [Link]
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Analysis of volatile fraction selected hybrid fruits using chromatographic techniques, MOST Wiedzy, [Link]
Sources
- 1. (E)-Hept-3-enyl acetate | Pheromone Research Grade [benchchem.com]
- 2. Trans-3-heptenyl Acetate | 1576-77-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 3-Heptenyl acetate, (3E)- | C9H16O2 | CID 5363206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. iris.who.int [iris.who.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (E)-Hept-3-enyl acetate | Pheromone Research Grade [benchchem.com]
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